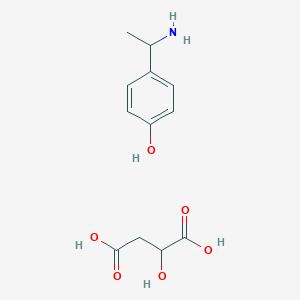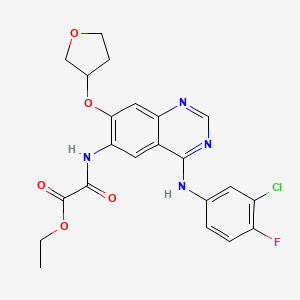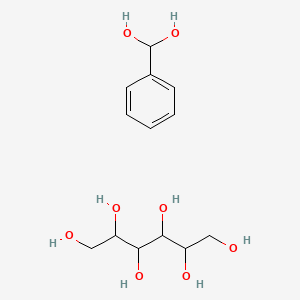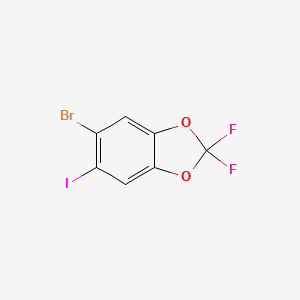
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the fourth position of the naphthalene ring
Métodos De Preparación
The synthesis of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Análisis De Reacciones Químicas
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity.
Pathways Involved: It may affect signaling pathways by binding to receptors or other proteins, leading to changes in cellular functions
Comparación Con Compuestos Similares
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds:
1-Fluoronaphthalene: This compound lacks the 2,4,5-trichlorophenyl group, making it less complex and potentially less reactive.
2-Fluoronaphthalene: Similar to 1-fluoronaphthalene but with the fluorine atom at a different position, leading to different chemical properties.
1-Chloronaphthalene: This compound has a chlorine atom instead of fluorine, resulting in different reactivity and applications
Propiedades
Fórmula molecular |
C16H8Cl3F |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
1-fluoro-4-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-5-6-16(20)11-4-2-1-3-9(10)11/h1-8H |
Clave InChI |
RSPDFWRWODMPHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)



